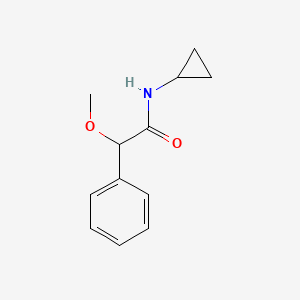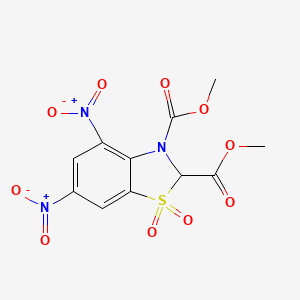![molecular formula C28H28N2O10S2 B15010771 Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]](/img/structure/B15010771.png)
Benzene-1,4-diyl bis[3-(morpholin-4-ylsulfonyl)benzoate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound featuring morpholine and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the reaction of 3-(morpholine-4-sulfonyl)benzoyl chloride with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce sulfides.
科学的研究の応用
4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(MORPHOLINE-4-SULFONYL)BENZOYL CHLORIDE: A precursor in the synthesis of the target compound.
Morpholine: A simpler analog that lacks the sulfonyl and benzoyloxy groups.
Uniqueness
4-[3-(MORPHOLINE-4-SULFONYL)BENZOYLOXY]PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its dual morpholine-sulfonyl functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C28H28N2O10S2 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
[4-(3-morpholin-4-ylsulfonylbenzoyl)oxyphenyl] 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C28H28N2O10S2/c31-27(21-3-1-5-25(19-21)41(33,34)29-11-15-37-16-12-29)39-23-7-9-24(10-8-23)40-28(32)22-4-2-6-26(20-22)42(35,36)30-13-17-38-18-14-30/h1-10,19-20H,11-18H2 |
InChIキー |
ZJILHJXQAGRGFQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)

methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
![2-(4-ethylpiperazin-1-yl)-5-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B15010738.png)
![ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15010744.png)
![methyl 4-({[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15010753.png)

![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
![5-[(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010775.png)

![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010788.png)
![Ethyl 1-(4-chlorophenyl)-5-(2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010796.png)
![4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-](/img/structure/B15010797.png)
